molecular formula C21H20Cl2O3 B105639 trans-Permethrin CAS No. 61949-77-7

trans-Permethrin

Cat. No. B105639
CAS RN: 61949-77-7
M. Wt: 391.3 g/mol
InChI Key: RLLPVAHGXHCWKJ-MJGOQNOKSA-N
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Description

Trans-Permethrin is a synthetic pyrethroid insecticide used globally in agriculture, forestry, households, horticulture, and public health to control noxious insects. It is one of two isomers of permethrin, the other being cis-permethrin. Trans-Permethrin has been the subject of various studies due to its widespread use and potential effects on non-target organisms, including humans and aquatic life .

Synthesis Analysis

The synthesis of trans-Permethrin involves the creation of 3-(4-aminophenoxy)benzyl-3-(2, 2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylate, which is then used to generate the trans-isomer of permethrin. This process is crucial for the development of assays such as ELISA, which can detect permethrin levels in environmental samples .

Molecular Structure Analysis

Trans-Permethrin's molecular structure is characterized by its cyclopropane carboxylate ester group, which is a common feature of pyrethroid insecticides. This structure is responsible for its insecticidal activity and also influences its physical and chemical properties, as well as its metabolism in biological systems .

Chemical Reactions Analysis

The metabolism of trans-Permethrin in biological systems involves several pathways, including ester hydrolysis and oxidation. In mammals, ester hydrolysis is a significant detoxification reaction, whereas in fish, this process occurs more slowly, contributing to the higher toxicity observed in aquatic species . Trans-Permethrin is metabolized into various metabolites, including 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid, which can be further processed by conjugation reactions .

Physical and Chemical Properties Analysis

Trans-Permethrin is a lipophilic compound that can accumulate in fatty tissues and cross biological membranes, such as the blood-brain barrier. Its physical and chemical properties, such as solubility and volatility, influence its distribution in the environment and its potential to cause toxicity. For example, the blood-brain barrier penetration by trans-Permethrin is age-dependent in rats, with younger animals showing greater permeability . Additionally, trans-Permethrin is cleared more rapidly than cis-permethrin in human hepatocytes, which has implications for its persistence in the body and the environment .

Relevant Case Studies

Several case studies have highlighted the potential risks associated with trans-Permethrin exposure. For instance, it has been shown to disrupt testosterone biosynthesis in adult male mice, indicating reproductive toxicity . In another study, trans-Permethrin was found to be more than 110 times more toxic to rainbow trout than to mice, emphasizing the species-specific differences in its biotransformation and toxicity . Moreover, permethrin has been identified as a potential thyroid-disrupting chemical, with studies in zebrafish demonstrating alterations in thyroid hormone levels and target gene transcription .

Scientific Research Applications

  • Toxicokinetics in Humans : A study by Ratelle, Côté, and Bouchard (2015) investigated the toxicokinetics of permethrin biomarkers in humans. They found that after oral exposure, the peak concentrations of biomarkers were reached in plasma around 7 hours post-dosing. Approximately 43-46% of the administered dose was excreted in urine as trans-DCCA (a metabolite of permethrin) within 84 hours post-treatment, demonstrating a rapid equilibrium between urine and plasma levels of these metabolites (Ratelle, Côté, & Bouchard, 2015).

  • Blood-Brain Barrier Penetration : Mortuza et al. (2018) studied the efficiency of the blood-brain barrier (BBB) in blocking trans-Permethrin in rats of different ages. They found that brain uptake of trans-Permethrin was inversely related to age, with higher levels in younger animals. This suggests that younger individuals may have higher susceptibility to permethrin due to increased BBB permeability (Mortuza et al., 2018).

  • Pharmacokinetic Modeling : Tornero-Velez et al. (2012) developed a physiologically based pharmacokinetic model to describe permethrin kinetics in rats and humans, considering diverse exposure scenarios. The model, validated with human and rat data, provides insights into population exposures and dose metrics, crucial for managing risks associated with permethrin use (Tornero-Velez et al., 2012).

  • Environmental Impact and Exposure : House et al. (2000) focused on the occurrence and mobility of permethrin in rivers, particularly concerning its impact on the environment and potential human exposure through water systems. Their findings highlight the environmental presence and mobility of permethrin, underlining its widespread use and ecological implications (House et al., 2000).

  • Metabolism and Toxicity Studies : Studies have also explored the metabolism and potential toxicity of trans-Permethrin. Zhang et al. (2008) and Zhang et al. (2007) investigated the reproductive toxicity of permethrin isomers in mice, revealing how different isomers, including trans-Permethrin, can affect reproductive health and testosterone biosynthesis (Zhang et al., 2008), (Zhang et al., 2007).

  • Transgenerational Effects : Blanc et al. (2021) highlighted transgenerational neurotoxic effects of permethrin in zebrafish, showing how exposure can induce persistent transcriptional and DNA methylation changes affecting behavior across generations (Blanc et al., 2021).

Safety And Hazards

Trans-Permethrin is highly flammable and may be fatal if swallowed and enters airways . It causes skin irritation and may cause drowsiness or dizziness . It is very toxic to aquatic life with long-lasting effects .

Future Directions

Studies have been conducted to determine the influence of immaturity and sex on plasma and target organ dosimetry of each of the insecticide’s 2 isomers, cis- and trans-permethrin . Elevated exposure of the immature brain is instrumental in increased susceptibility to the acute neurotoxicity of high-dose permethrin .

properties

IUPAC Name

(3-phenoxyphenyl)methyl (1R,3S)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl2O3/c1-21(2)17(12-18(22)23)19(21)20(24)25-13-14-7-6-10-16(11-14)26-15-8-4-3-5-9-15/h3-12,17,19H,13H2,1-2H3/t17-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLPVAHGXHCWKJ-MJGOQNOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H]1C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C=C(Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4037611, DTXSID8058116
Record name trans-Permethrin
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Record name (+)-trans-Permethrin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-Permethrin

CAS RN

51877-74-8, 61949-77-7
Record name (+)-trans-Permethrin
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Record name Biopermethrin [ISO]
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Record name trans-permethrin
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Record name trans-Permethrin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (+)-trans-Permethrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8058116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-phenoxybenzyl trans-3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate
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Record name Biopermethrin
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BIOPERMETHRIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name TRANSPERMETHRIN
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,860
Citations
T Takaku, K Mikata, M Matsui, K Nishioka… - Journal of agricultural …, 2011 - ACS Publications
… trans-permethrin or other pyrethroids. These results are helpful for understanding the metabolism of trans-permethrin … of human exposure to trans-permethrin and other pyrethroids that …
Number of citations: 26 pubs.acs.org
MK Morgan, LS Sheldon, CW Croghan, PA Jones… - Environmental …, 2007 - Elsevier
… insecticides, cis- and trans-permethrin, in their everyday … higher than the median levels of trans-permethrin (344 and 544ng/… levels of cis- and trans-permethrin were similar, ranging from …
Number of citations: 195 www.sciencedirect.com
R Tornero-Velez, J Davis, EJ Scollon… - Toxicological …, 2012 - academic.oup.com
… Herein we evaluate simulations of cis- and trans-permethrin in rat tissues and discuss the … human model to simulate urinary metabolites of cis- and trans-permethrin in the population. …
Number of citations: 70 academic.oup.com
AH Glickman, SD Weitman, JJ Lech - Toxicology and Applied …, 1982 - Elsevier
… ity to metabolize trans-permethrin in vitro, and attempt to assess the importance of trans-permethrin biotransformation in the differential toxicity of trans-permethrin between rainbow trout …
Number of citations: 84 www.sciencedirect.com
AH Glickman, JJ Lech - Toxicology and Applied Pharmacology, 1982 - Elsevier
… trans-permethrin ester hydrolysis was inhibited in mice and the toxicity of trans-permethrin … phosphate (TOTP), the toxicity of trans-permethrin remained 60 times greater in the rainbow …
Number of citations: 71 www.sciencedirect.com
F Lestremau, ME Willemin, C Chatellier… - Analytical and …, 2014 - Springer
… As neurotoxicants, cis-permethrin and trans-permethrin both act on the nervous system of … In rats, cis-permethrin and trans-permethrin are hydrolysed in the blood, small intestine and …
Number of citations: 29 link.springer.com
MJ Hengel, CR Mourer, T Shibamoto - Bulletin of environmental …, 1997 - Citeseer
… A mixed stock solution of esfenvalerate, cis-permethrin, and trans-permethrin was prepared … The new method developed for esfenvalerate and cis- and trans-permethrin in the present …
Number of citations: 44 citeseerx.ist.psu.edu
L Hedges, S Brown, AK MacLeod, A Vardy, E Doyle… - Xenobiotica, 2019 - Taylor & Francis
The metabolism of the pyrethroids deltamethrin (DLM), cis-permethrin (CPM) and trans-permethrin (TPM) was studied in human expressed cytochrome P450 (CYP) and …
Number of citations: 23 www.tandfonline.com
TB Mortuza, GL Edwards, CA White, V Patel… - Drug Metabolism and …, 2019 - ASPET
Permethrin (PER), a type I pyrethroid, is the most widely used insecticide in domestic settings in the United States. The overall objective of this study was to assess the efficiency of the …
Number of citations: 12 dmd.aspetjournals.org
J Zastre, C Dowd, J Bruckner… - toxicological sciences, 2013 - academic.oup.com
The effectiveness and widespread use of pyrethroid insecticides has lead to concerns regarding their safety. Human ingestion of these potentially neurotoxic compounds is typically …
Number of citations: 20 academic.oup.com

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